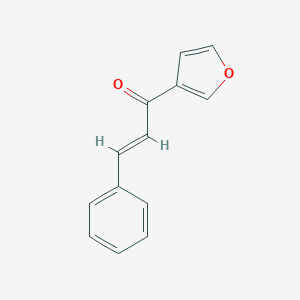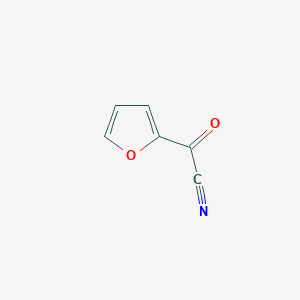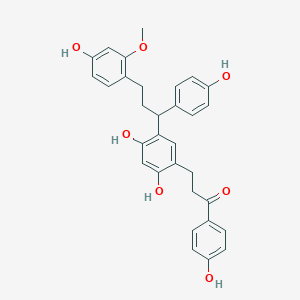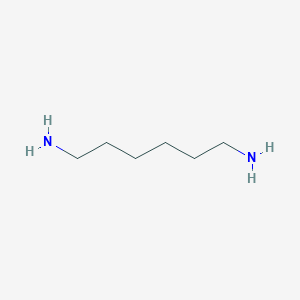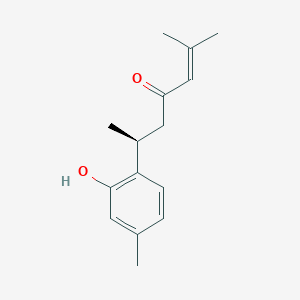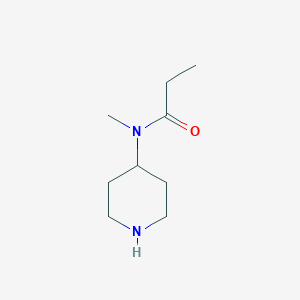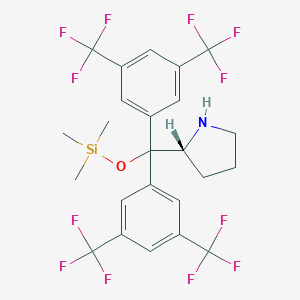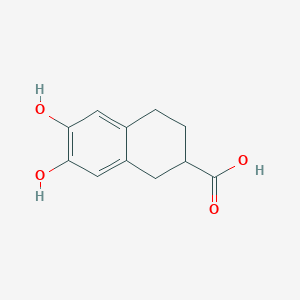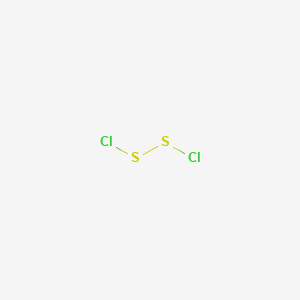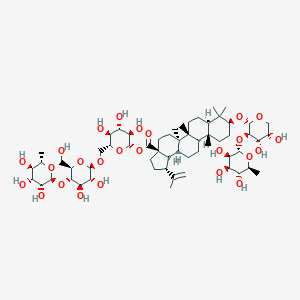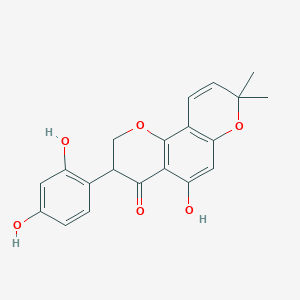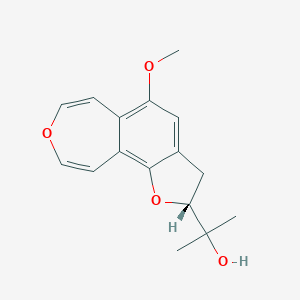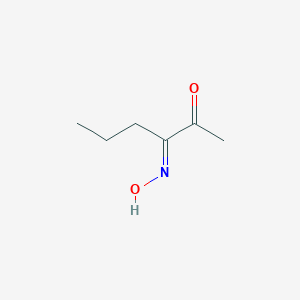
2,3-Hexanedione, 3-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Hexanedione, 3-oxime is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique properties, including its ability to act as a chelating agent and its potential use as a reagent in biochemical assays. In
Mecanismo De Acción
The mechanism of action of 2,3-Hexanedione, 3-oxime is not fully understood, but it is believed to involve the chelation of metal ions such as copper and iron. This chelation may result in the inhibition of enzymes that require these metal ions for their activity.
Efectos Bioquímicos Y Fisiológicos
2,3-Hexanedione, 3-oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may result in increased levels of acetylcholine in the brain, which could have potential therapeutic effects in the treatment of diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Hexanedione, 3-oxime in lab experiments is its ability to act as a chelating agent for metal ions, which can be useful in a variety of biochemical assays. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2,3-Hexanedione, 3-oxime. One area of interest is the development of new therapeutic agents based on this compound, particularly for the treatment of diseases such as cancer and Alzheimer's disease. Other potential areas of research include the development of new biochemical assays based on the chelating properties of this compound, and the investigation of its potential use as a biomarker for disease.
Métodos De Síntesis
The synthesis of 2,3-Hexanedione, 3-oxime involves the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of 2,3-Hexanedione, 3-oxime, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2,3-Hexanedione, 3-oxime has been used in a variety of scientific research applications, including as a chelating agent for metal ions, a reagent for biochemical assays, and a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
133128-89-9 |
|---|---|
Nombre del producto |
2,3-Hexanedione, 3-oxime |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3E)-3-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+ |
Clave InChI |
GRLLMEXCXJTHGF-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C(=N\O)/C(=O)C |
SMILES |
CCCC(=NO)C(=O)C |
SMILES canónico |
CCCC(=NO)C(=O)C |
Sinónimos |
2,3-Hexanedione, 3-oxime, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




